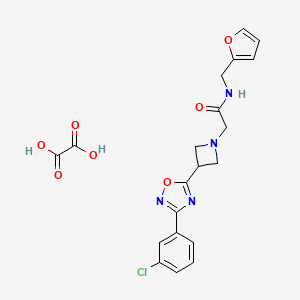

2-(4-benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

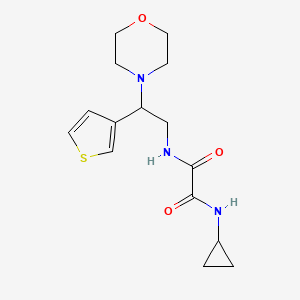

The compound “2-(4-benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine” is a complex organic molecule that contains several functional groups. It has a benzylpiperazine moiety, a fluorophenyl group, and a nitropyrimidine ring. These groups could potentially give the compound a variety of interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual functional groups (the benzylpiperazine, the fluorophenyl group, and the nitropyrimidine ring), followed by their coupling in the correct order .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The benzylpiperazine moiety could potentially form intramolecular hydrogen bonds with the nitropyrimidine ring, which could influence the overall shape of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the nitro group on the pyrimidine ring, the fluorine atom on the phenyl ring, and the piperazine ring. These groups are all capable of participating in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by the functional groups it contains .Aplicaciones Científicas De Investigación

Histamine H3 Receptor Ligands

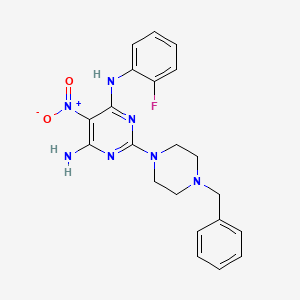

Compounds containing derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine showed high affinity and selectivity towards human histamine H3 receptors (hH3Rs), which could be beneficial for developing treatments for neurological disorders. The study revealed that specific structural modifications could enhance hH3R affinity and selectivity, indicating the potential of such compounds in drug design for neurological conditions (Sadek et al., 2014).

Microwave-Assisted Synthesis

Research on the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles via microwave heating highlighted efficient methods for creating structural analogs. This technique offers a rapid and efficient approach to synthesizing such compounds, which could be applied to the synthesis of "2-(4-benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine" and its derivatives for further study of their biological activities (Menteşe et al., 2015).

Antiproliferative Activity

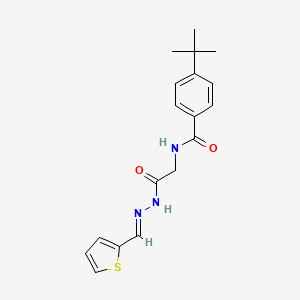

The synthesis and evaluation of compounds for antiproliferative activity against various cancer cell lines reveal the therapeutic potential of such chemicals. Derivatives showing significant cell growth inhibition indicate the possible application of "this compound" in cancer research, highlighting the importance of structural modifications for enhanced biological activity (Otmar et al., 2004).

Alzheimer's Disease Research

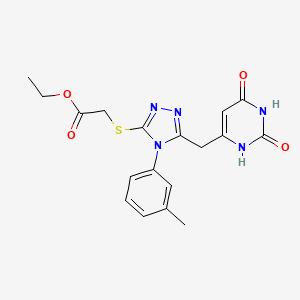

Compounds with a similar structure have been investigated for their potential in treating Alzheimer's disease. Studies on multi-targeted Alzheimer's disease therapeutics indicate that certain derivatives could simultaneously inhibit cholinesterases, Aβ-aggregation, and β-secretase, presenting a comprehensive approach to AD treatment. This suggests that "this compound" might have applications in the development of multifunctional agents for AD (Mohamed et al., 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-4-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN7O2/c22-16-8-4-5-9-17(16)24-20-18(29(30)31)19(23)25-21(26-20)28-12-10-27(11-13-28)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H3,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIGOGBHZRDUQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=C(C(=N3)NC4=CC=CC=C4F)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Sec-butyl)anilino]-1-(4-fluorophenyl)-1-propanone](/img/structure/B2802721.png)

![N-(1-Cyanobutyl)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide](/img/structure/B2802724.png)

![2-hydroxy-N-(3-methoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2802730.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2802732.png)

![2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2802734.png)